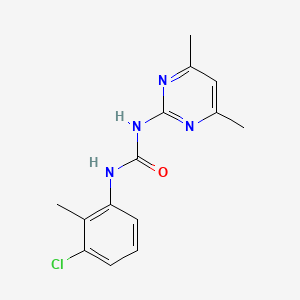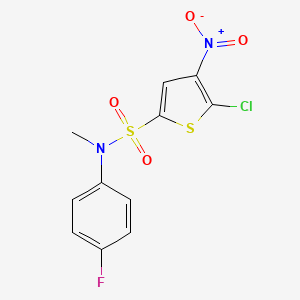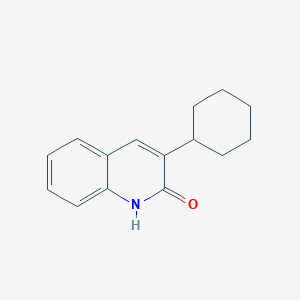![molecular formula C29H44S B12596995 2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene CAS No. 648436-27-5](/img/structure/B12596995.png)
2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene is an organic compound characterized by its unique structure, which includes a sulfanyl group attached to a hexyl-dimethylphenyl moiety and a tri(propan-2-yl)benzene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene typically involves the following steps:
Formation of the sulfanyl group: This can be achieved by reacting a suitable thiol with a halogenated precursor under basic conditions.
Attachment of the hexyl-dimethylphenyl moiety: This step involves the alkylation of the sulfanyl group with a hexyl-dimethylphenyl halide.
Formation of the tri(propan-2-yl)benzene core: This can be synthesized through Friedel-Crafts alkylation of benzene with propan-2-yl halides in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, ether as a solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the compound.
科学研究应用
2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and function.
相似化合物的比较
Similar Compounds
- 2-[(2-Hexylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene
- 2-[(4,5-Dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene
- 2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-trimethylbenzene
Uniqueness
2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene is unique due to the combination of its hexyl-dimethylphenyl moiety and tri(propan-2-yl)benzene core. This structure imparts specific chemical and physical properties, such as increased hydrophobicity and potential for specific molecular interactions, distinguishing it from other similar compounds.
属性
CAS 编号 |
648436-27-5 |
|---|---|
分子式 |
C29H44S |
分子量 |
424.7 g/mol |
IUPAC 名称 |
1-hexyl-4,5-dimethyl-2-[2,4,6-tri(propan-2-yl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C29H44S/c1-10-11-12-13-14-24-15-22(8)23(9)16-28(24)30-29-26(20(4)5)17-25(19(2)3)18-27(29)21(6)7/h15-21H,10-14H2,1-9H3 |
InChI 键 |
GJNCYXBRMBECJF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C(C=C(C(=C1)C)C)SC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate](/img/structure/B12596928.png)
![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate](/img/structure/B12596932.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)
![2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid](/img/structure/B12596937.png)
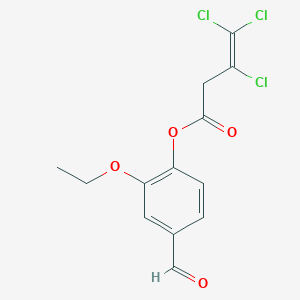
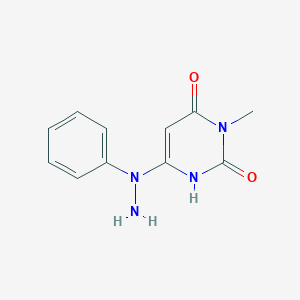
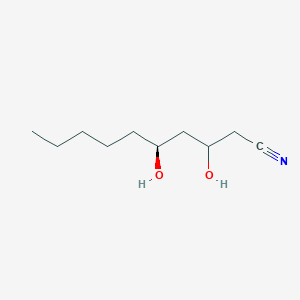

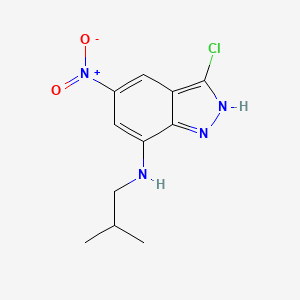
![Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]-](/img/structure/B12596984.png)
